(6-Bromo-1H-indol-2-yl)methanamine
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Overview
Description
(6-Bromo-1H-indol-2-yl)methanamine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of (6-Bromo-1H-indol-2-yl)methanamine typically involves several steps:
Starting Material: The synthesis begins with 6-bromoindole as the initial raw material.
Friedel-Craft Reaction: This step involves the acylation of 6-bromoindole using a suitable acylating agent in the presence of a Lewis acid catalyst.
Amidation: The acylated product undergoes amidation to introduce the methanamine group.
Reduction: The amide is then reduced to form the corresponding amine.
Protective Reaction: Finally, a protective group such as t-butyloxycarbonyl (Boc) is introduced to protect the amine group during further reactions.
Chemical Reactions Analysis
(6-Bromo-1H-indol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles like amines, thiols, or alkyl groups under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling using boron reagents to form biaryl compounds.
Scientific Research Applications
(6-Bromo-1H-indol-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of (6-Bromo-1H-indol-2-yl)methanamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
(6-Bromo-1H-indol-2-yl)methanamine can be compared with other indole derivatives:
Properties
Molecular Formula |
C9H9BrN2 |
---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
(6-bromo-1H-indol-2-yl)methanamine |
InChI |
InChI=1S/C9H9BrN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H,5,11H2 |
InChI Key |
BNNJLZWHVZOVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)CN |
Origin of Product |
United States |
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